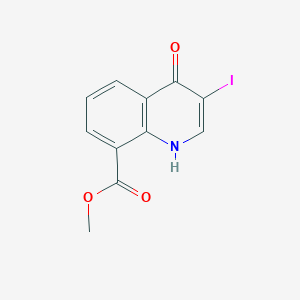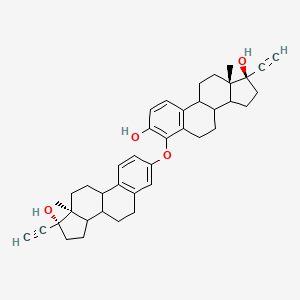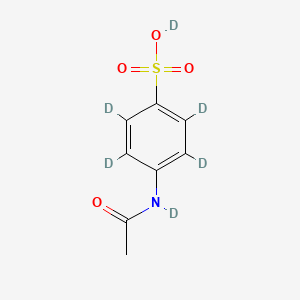
4-(Dimethylamino)-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylamino group at the 4-position and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Dimethylamino)-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(Dimethylamino)-3-methylbenzoic acid.
Reduction: 4-(Dimethylamino)-3-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Dimethylamino)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals, including UV filters for cosmetic applications.
作用机制
The mechanism of action of 4-(Dimethylamino)-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
相似化合物的比较
4-(Dimethylamino)-3-methylbenzonitrile can be compared with other similar compounds, such as:
4-(Dimethylamino)benzonitrile: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and applications.
4-(Dimethylamino)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the nitrile compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
60081-99-4 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
4-(dimethylamino)-3-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,1-3H3 |
InChI 键 |
JMYUUVQFOZKMGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#N)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
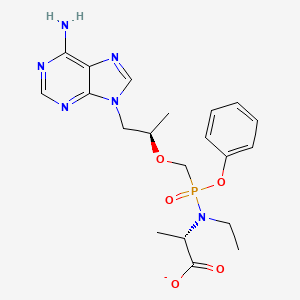
![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
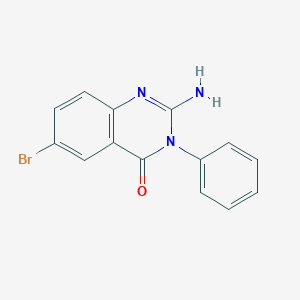
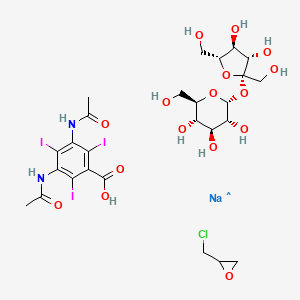
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
